(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol

Description

(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol is a chiral amino alcohol derivative with a molecular formula of C₉H₁₃NO₂ (CAS: 28143-91-1). It features a Boc (tert-butoxycarbonyl) protecting group on the amine, a phenyl substituent at the C1 position, and vicinal diol functionality. This compound is widely employed in asymmetric synthesis, particularly for constructing chiral oxazoline ligands and intermediates in pharmaceuticals . Its stereochemical rigidity and stability under basic conditions make it a valuable scaffold for catalysis and drug development.

Key properties include:

- Molecular Weight: 167.21 g/mol .

- Storage: Recommendations vary; some suppliers suggest ambient temperatures (RT) , while others advise refrigeration (5–6°C) for long-term stability .

- Applications: Asymmetric synthesis of oxazolines , preparation of bicyclic quaternary ammonium salts , and as a precursor for ligands in cyclopropanation reactions .

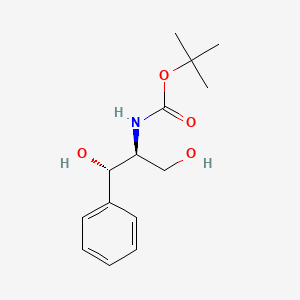

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m0/s1 |

InChI Key |

WEIHMMMBXBQYNT-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The foundational approach for synthesizing 2-amino-1,3-propanediol derivatives begins with 1,3-dihydroxyacetone dimer (1), a stable cyclic form of 1,3-dihydroxyacetone. Reaction with arylmethylamines, such as benzylamine, under acidic conditions forms an imine intermediate (4), which is subsequently reduced to yield 2-amino-1-phenyl-1,3-propanediol (3). The phenyl group is introduced via the benzylamine moiety, while the stereochemistry is influenced by the reaction’s chiral environment or post-synthesis resolution.

Key Reaction Conditions:

Boc Protection of the Amino Group

Following the synthesis of (1S,2S)-2-amino-1-phenyl-1,3-propanediol, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is performed in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Typical Protocol:

-

Dissolve the amino diol (3) in THF.

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 12–24 hours.

-

Purify via column chromatography to isolate (1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol.

Yield and Purity:

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Pool Strategy

Starting from naturally occurring chiral compounds, such as L-phenylserinol, enables direct access to the desired (1S,2S) configuration. However, this method is limited by substrate availability.

Catalytic Asymmetric Hydrogenation

Modern approaches employ transition metal catalysts to induce stereoselectivity during imine reduction. For example:

-

Catalyst: Ru(BINAP) complexes for enantioselective hydrogenation.

-

Conditions: 50–100 psi H₂, 25–40°C, in methanol.

Advantages:

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-1-phenyl-1,3-propanediol is treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. These salts are separated via fractional crystallization, and the free amine is subsequently Boc-protected.

Efficiency:

| Resolving Agent | Solvent | Yield of (1S,2S) Isomer |

|---|---|---|

| L-Tartaric acid | Ethanol | 45–50% |

| D-DBTA* | Acetone | 55–60% |

| *D-DBTA: Dibenzoyl-D-tartaric acid |

Comparative Analysis of Methods

Table 1. Synthesis Routes for this compound

| Method | Key Steps | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | Imine formation → Hydrogenation → Boc protection | 75–85 | 85–90 | High |

| Asymmetric Catalysis | Catalytic hydrogenation → Boc protection | 90–95 | 98–99 | Moderate |

| Resolution | Racemic synthesis → Salt resolution → Boc protection | 40–50 | 99+ | Low |

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts (e.g., Pd/C) are reused in hydrogenation steps to reduce costs. Post-reaction filtration and reactivation protocols ensure consistent activity over multiple cycles.

Solvent Recovery

Methanol and ethanol are distilled and recycled, aligning with green chemistry principles.

Challenges and Innovations

Stereochemical Drift

Prolonged reaction times during Boc protection may lead to epimerization. Mitigation strategies include:

-

Low-temperature reactions (0–5°C).

-

Use of non-polar solvents (e.g., hexane).

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The N-Boc-protected amino group undergoes selective deprotection and subsequent substitution reactions. Acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) remove the Boc group, exposing the primary amine for further functionalization .

Oxazoline Cyclization

The compound serves as a precursor for chiral 2-oxazolines, crucial ligands in asymmetric catalysis. Reaction with nitriles or carboxylic acid derivatives under microwave or thermal conditions forms the oxazoline ring .

| Substrate | Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzonitrile | Zn(OTf)₂, 120°C, 24 hr | (S)-Phenyl-2-oxazoline | 98% | |

| Acetic anhydride | Microwave, 150°C, 15 min | 4-Methyl-2-oxazoline derivative | 95% |

Oxidation of the Diol Moiety

The 1,3-propanediol structure undergoes selective oxidation at the primary alcohol. Catalytic systems like TEMPO/NaClO or Ru-based complexes achieve controlled oxidation to ketones or carboxylic acids .

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| TEMPO/NaClO | 0°C, pH 9–10 | 3-Keto derivative | >90% | |

| RuCl₃/NaIO₄ | H₂O/EtOAc biphasic, 25°C | Carboxylic acid analog | 85% |

Ring-Opening Reactions

The diol participates in ring-opening reactions with epoxides or lactones, forming extended chiral frameworks. For example, reaction with ethylene oxide yields diamines with retained stereochemistry .

| Substrate | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ethylene oxide | BF₃·Et₂O, CH₂Cl₂, −20°C | Chiral 1,2-diamine | Ligand synthesis | |

| ε-Caprolactone | Sn(Oct)₂, 80°C | Polyester-amino alcohol conjugate | Polymer chemistry |

Asymmetric Aldol Reactions

The compound acts as a chiral auxiliary in aldol reactions, directing stereoselectivity. For instance, condensation with aldehydes using proline-based catalysts achieves high diastereomeric ratios .

| Aldehyde | Catalyst | dr (anti:syn) | ee | Reference |

|---|---|---|---|---|

| Benzaldehyde | L-Proline, DMSO, −20°C | 9:1 | 92% | |

| Cyclohexanecarboxaldehyde | Ti(OiPr)₄, 4Å MS | 8:1 | 89% |

Enzyme-Catalyzed Transformations

Biocatalytic methods leverage lipases or ketoreductases to modify the compound while preserving stereochemistry. For example, Candida antarctica lipase B (CAL-B) catalyzes esterification of the primary alcohol .

| Enzyme | Substrate | Product | Conversion | Reference |

|---|---|---|---|---|

| CAL-B | Vinyl acetate, hexane | 3-Acetoxy derivative | 95% | |

| Alcohol dehydrogenase | NADPH, 30°C | Reduced ketone intermediate | 88% |

Scientific Research Applications

Synthetic Applications

2.1. Intermediate in Drug Synthesis

(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the incorporation of different functional groups through further chemical transformations.

Table 1: Synthesis Pathways Utilizing this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| N-Alkylation | N-Alkylated derivatives | |

| Peptide Synthesis | Peptidomimetics | |

| Chiral Ligand | Asymmetric catalysis |

2.2. Development of Chiral Drugs

The compound's chirality makes it an ideal candidate for developing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Biological Applications

3.1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

3.2. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity, particularly in relation to serine proteases and kinases involved in signaling pathways relevant to cancer and inflammation.

Therapeutic Potential

4.1. Anti-inflammatory Properties

this compound has shown promise as an anti-inflammatory agent by inhibiting specific pathways associated with inflammation.

4.2. Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Mechanism of Action

The mechanism by which (1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol exerts its effects is primarily through its interaction with biological molecules. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative Table of Key Compounds

Key Differences and Research Findings

Functional Group Impact on Reactivity

- Boc vs. Tosyl Protection : The Boc group in the target compound enhances stability under basic conditions compared to the tosyl group in (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine , which requires acidic conditions for deprotection .

- Nitrophenyl Substituent: The nitro group in (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol increases electron-withdrawing effects, altering regioselectivity in reactions with ketones .

Stereochemical and Solubility Considerations

- Hydrochloride Salt: (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride exhibits higher solubility in polar solvents due to its ionic nature, unlike the neutral Boc-protected compound .

- Phenyl vs. Nitrophenyl : The phenyl group in the target compound improves lipophilicity, whereas the nitrophenyl analog shows enhanced reactivity in photochemical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol, and how is stereochemical purity ensured?

- Methodology : The compound is synthesized from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol ("Parke-Davis diol") via Boc (tert-butoxycarbonyl) protection. Meyers' protocol involves using chiral oxazoline chemistry, where the diol reacts with Boc anhydride under mild basic conditions (e.g., DMAP or NaHCO₃) to protect the amine .

- Stereochemical Control : Chiral resolution via crystallization or chromatography ensures enantiomeric purity. X-ray diffraction (XRD) and NMR (e.g., NOESY) confirm stereochemistry. Polarimetry ([α]D) is used for routine purity checks .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

- Key Data :

- NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 7.2–7.5 ppm), and diol protons (δ 3.5–4.5 ppm).

- MS : Molecular ion peak at m/z 265.3 (C₁₅H₂₁NO₄) .

- XRD : Crystallographic data to resolve absolute configuration .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Role : It serves as a precursor for bis(oxazoline) ligands used in enantioselective cyclopropanation and C–H activation. For example, cadmium acetate-catalyzed reactions with 2,2-dimethylmalononitrile yield chiral ligands for asymmetric catalysis .

- Case Study : In the synthesis of (-)-paeonilide, the derived ligand enabled >90% enantiomeric excess in key cyclopropane intermediates .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the efficiency of Boc protection on the diol?

- Optimization Strategies :

- Solvent : Dichloromethane or THF improves Boc group incorporation due to better solubility of Boc anhydride.

- Catalyst : DMAP accelerates the reaction but may require post-synthesis purification to remove residues.

- Temperature : Room temperature minimizes side reactions (e.g., diol oxidation) .

Q. What mechanistic insights explain the stereoselectivity of oxazoline formation from this compound?

- Mechanism : The diol’s rigid conformation (due to intramolecular H-bonding between -NH and -OH groups) directs nucleophilic attack during oxazoline ring closure. DFT studies suggest a six-membered transition state stabilizes the (S,S)-configuration .

- Experimental Validation : Isotopic labeling (e.g., ¹⁸O in diol) tracks oxygen participation in cyclization .

Q. How do structural modifications (e.g., nitro or methyl substituents) alter the compound’s reactivity in ligand design?

- Case Study : Nitro-substituted derivatives (e.g., (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) exhibit enhanced π-backbonding in metal complexes, improving catalytic activity in Heck reactions. However, steric bulk from substituents may reduce turnover frequency .

- Data Comparison :

| Derivative | Catalytic Activity (TOF, h⁻¹) | Enantioselectivity (% ee) |

|---|---|---|

| Parent compound | 120 | 92 |

| 4-Nitrophenyl analog | 180 | 88 |

| 3,5-Dimethyl analog | 95 | 95 |

| Source: Adapted from |

Q. What are the key challenges in scaling up syntheses involving this compound, and how are they addressed?

- Scalability Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.